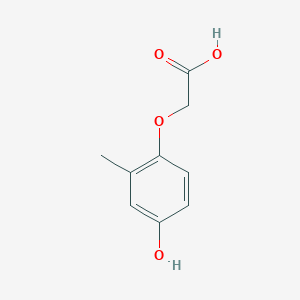

4-Hydroxy-2-methylphenoxyacetic acid

Description

Historical Perspectives and Initial Academic Investigations

The history of 4-Hydroxy-2-methylphenoxyacetic acid is intrinsically linked to the development and subsequent environmental and toxicological assessment of MCPA after its establishment as a selective herbicide in the mid-20th century. Initial academic investigations did not focus on the hydroxylated metabolite itself, but rather on the mechanisms by which plants and soil microorganisms detoxify or break down the applied herbicide. oup.comoup.com Through metabolic studies, researchers identified that a common pathway for the detoxification of MCPA in various plant species involves hydroxylation, leading to the formation of compounds such as (4-chloro-2-hydroxymethylphenoxy)acetic acid and other hydroxylated derivatives. oup.comoup.com These early studies were foundational in establishing the concept of metabolic transformation as a determinant of herbicide selectivity and persistence.

Interdisciplinary Significance and Research Trajectories

The significance of this compound spans several scientific disciplines. In environmental science , it is a crucial analyte for monitoring the natural attenuation and biodegradation of MCPA in contaminated soils and aquatic systems. nih.goviwaponline.com Research trajectories focus on identifying the specific microbial communities and enzymatic pathways, such as those involving the tfdA gene, responsible for the degradation of MCPA into its hydroxylated and subsequently simpler forms. nih.gov In plant biology , the formation of this metabolite is studied to understand the mechanisms of herbicide tolerance and metabolism within different plant species. oup.comoup.com For synthetic chemistry , the compound and its derivatives serve as intermediates or building blocks for the synthesis of more complex molecules and are used in the development of analytical standards for environmental monitoring. lookchem.com

Structure

3D Structure

Properties

CAS No. |

162922-16-9 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2-(4-hydroxy-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

RICCLOKZJXCRLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Methylphenoxyacetic Acid

Strategies for De Novo Synthesis

The initial synthesis of the 4-Hydroxy-2-methylphenoxyacetic acid framework can be achieved through several pathways, each with distinct advantages regarding yield, scalability, and environmental impact.

The most prominent and widely utilized classical method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. masterorganicchemistry.com This reaction is a cornerstone of organic chemistry for forming ether linkages. masterorganicchemistry.com In the context of this compound, the synthesis typically involves the reaction of 2-methylhydroquinone with chloroacetic acid under basic conditions.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com A base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the most acidic phenolic hydroxyl group of 2-methylhydroquinone to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether bond. masterorganicchemistry.com The reaction is typically heated to ensure a reasonable reaction rate. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate and the remaining phenolic hydroxyl group, yielding the final product.

Reaction Scheme:

Step 1 (Deprotonation): 2-methylhydroquinone + NaOH → Sodium 2-methylhydroquinoxide

Step 2 (Nucleophilic Attack): Sodium 2-methylhydroquinoxide + Chloroacetic acid → Intermediate salt

Step 3 (Acidification): Intermediate salt + HCl → this compound + NaCl

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing phenoxyacetic acid derivatives. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. youtube.com The application of microwave heating to the Williamson ether synthesis can dramatically reduce reaction times from hours to minutes. researchgate.net This method is often performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent, which aligns with green chemistry principles by reducing solvent waste. youtube.com The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green technique applicable to the synthesis of this compound. This method is particularly useful when dealing with reactants that are soluble in two immiscible phases, such as an aqueous solution of the phenoxide and an organic solvent containing the alkylating agent. nih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. nih.gov This approach allows for milder reaction conditions, often eliminates the need for anhydrous solvents, and can improve reaction rates and yields. bcrec.idgoogle.com Patents have described methods for synthesizing phenoxyacetic acid derivatives that recycle solvents and wastewater, achieving yields greater than 95% and reducing wastewater discharge by over 95%. msu.edulookchem.com

The following table provides a comparative overview of these synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies for this compound| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Williamson Ether Synthesis | NaOH/KOH, Water/Ethanol, Reflux (hours) | Well-established, reliable, good yields. masterorganicchemistry.com | Long reaction times, high energy consumption. |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, Microwave irradiation (minutes) | Drastically reduced reaction times, often higher yields, energy efficient. youtube.com | Requires specialized microwave equipment. |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., Water/Toluene), PTC catalyst, mild heating. | Milder conditions, no need for anhydrous solvents, potential for recycling. nih.gov | Catalyst cost and separation can be a concern. |

The synthesis of analogs of this compound often requires precise control over the reaction's regioselectivity and stereoselectivity.

Regioselectivity: The starting material, 2-methylhydroquinone, possesses two hydroxyl groups at positions 1 and 4. These hydroxyl groups have different chemical environments and acidities, which can be exploited to achieve regioselective alkylation. The hydroxyl group at position 4 is generally more sterically accessible. However, the electronic effects of the methyl group at position 2 also play a role. To achieve high regioselectivity for the desired 4-hydroxy product, careful control of reaction conditions such as the base, solvent, and temperature is crucial. For instance, using a bulky base might favor reaction at the less hindered hydroxyl group. In cases where selectivity is poor, a protection-deprotection strategy may be employed, where one hydroxyl group is selectively protected, the other is alkylated, and the protecting group is subsequently removed. Studies on similar dihydroxy compounds have shown that bases like cesium bicarbonate can offer excellent regioselectivity for alkylating the 4-position hydroxyl group over the 2-position, which may be engaged in intramolecular hydrogen bonding. nih.gov

Table 2: Factors Influencing Regioselective Alkylation

| Factor | Influence on Selectivity | Rationale |

|---|---|---|

| Base | Weaker or bulkier bases (e.g., CsHCO₃, K₂CO₃) can favor reaction at the more acidic or less sterically hindered hydroxyl group. nih.gov | Modulates the concentration and reactivity of the different phenoxides formed. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are commonly used. nih.gov | Solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Protecting Groups | A selective protecting group can be used to block one hydroxyl group, forcing the reaction to occur at the other. | Provides unambiguous control over the reaction site. |

Stereoselectivity: While the parent molecule is achiral, the synthesis of stereoselective analogs can be achieved by using a chiral alkylating agent. For example, reacting 2-methylhydroquinone with an enantiomerically pure α-halo acid, such as (R)- or (S)-2-chloropropanoic acid, would introduce a chiral center into the molecule, leading to the formation of diastereomeric products. The development of methods for the direct, highly enantioselective alkylation of related arylacetic acids has been a significant area of research, often employing chiral lithium amides as noncovalent stereodirecting agents to create chiral α-carbon centers with high enantiomeric excess. nih.gov

Derivatization and Structural Modifications

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid moiety and the phenolic hydroxyl group. Derivatization at these sites allows for the fine-tuning of the molecule's physicochemical properties.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation. libretexts.org

Esterification: Esters of this compound can be readily prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and excess alcohol is often used as the solvent to drive the reaction toward the ester product. For example, the reaction with methanol (B129727) yields methyl (4-hydroxy-2-methylphenoxy)acetate. lookchem.com Alternative methods for esterification under milder conditions include using coupling agents or activating the carboxylic acid by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.org

Table 3: Examples of Ester Derivatives of this compound

| Ester Derivative Name | Alcohol Reagent | Synthesis Method | Reference |

|---|---|---|---|

| Methyl (4-hydroxy-2-methylphenoxy)acetate | Methanol | Fischer Esterification | lookchem.com |

| Ethyl (4-hydroxy-2-methylphenoxy)acetate | Ethanol | Fischer Esterification | nih.gov |

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid because direct reaction with an amine at room temperature is slow. youtube.com A common method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts rapidly with the amine to form the corresponding amide. youtube.com

Table 4: Examples of Amide Derivatives of this compound

| Amine Reagent | Coupling Agent | Amide Product Name | Reference |

|---|---|---|---|

| Aniline | EDCI | N-phenyl-2-(4-hydroxy-2-methylphenoxy)acetamide | nih.gov |

| Morpholine | DCC | 2-(4-hydroxy-2-methylphenoxy)-1-(morpholino)ethan-1-one | youtube.com |

The phenolic hydroxyl group on the aromatic ring provides another site for derivatization, allowing for the synthesis of diether or phenolic ester derivatives. nih.gov

O-Alkylation: The phenolic hydroxyl can be alkylated to form an ether. This reaction must be performed with care to avoid reaction at the carboxylic acid site. One strategy is to first protect the carboxylic acid, for example, by converting it to an ester. The phenolic group of the ester can then be alkylated using an alkyl halide and a base (a second Williamson ether synthesis). nih.gov Finally, hydrolysis of the ester group would yield the O-alkylated carboxylic acid. A study on the regioselective alkylation of 4-hydroxyphenylacetic acid demonstrated that reaction with chloroacetic acid under basic conditions leads to alkylation at the phenolic hydroxyl, forming 2-[4-(carboxymethyl)phenoxy]acetic acid. nih.gov This indicates that under appropriate conditions, the phenolic hydroxyl can be selectively functionalized even in the presence of a carboxylate.

O-Acylation: The phenolic hydroxyl can also be acylated to form a phenolic ester. This is typically achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov As with alkylation, selectivity can be an issue. If the carboxylic acid is not protected, acylation could potentially form an anhydride. Therefore, protecting the carboxylic acid as an ester before carrying out the phenolic acylation, followed by deprotection, is a common and effective strategy to ensure the desired product is formed. Zeolite catalysts have been shown to promote the selective acylation of phenols, offering a potentially greener alternative to traditional methods. bcrec.id

Aromatic Ring Substitutions and Modifications

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), methyl (-CH₃), and ether (-OCH₂COOH) groups. The hydroxyl group is a potent activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. The ether linkage is also considered an activating, ortho-, para-directing group. Consequently, incoming electrophiles will predominantly be directed to the positions ortho and para to the strongly activating hydroxyl group.

Halogenation:

Halogenation, such as chlorination and bromination, introduces halogen atoms onto the aromatic ring. For the related compound, 2-methylphenoxyacetic acid, chlorination is a well-established industrial process to produce the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This reaction typically involves treating 2-methylphenoxyacetic acid with a chlorinating agent. In the case of this compound, the powerful activating effect of the hydroxyl group would facilitate halogenation under milder conditions and direct the substitution to the positions ortho to the -OH group (positions 3 and 5).

Nitration:

Nitration is a classic example of electrophilic aromatic substitution. While direct nitration studies on this compound are not extensively documented in readily available literature, the nitration of the closely related compound, 4-hydroxyphenylacetic acid, provides a clear precedent. This reaction is typically carried out using a mixture of nitric acid in a solvent like glacial acetic acid. The nitro group (-NO₂) is introduced onto the aromatic ring, primarily at the position ortho to the hydroxyl group. prepchem.comchegg.com For instance, the reaction of 4-hydroxyphenylacetic acid with nitric acid in glacial acetic acid yields 4-hydroxy-3-nitrophenylacetic acid. prepchem.comechemi.com This outcome is a direct consequence of the hydroxyl group's strong ortho-directing influence. It is well-established that reactive nitrogen species can nitrate (B79036) tyrosine (which contains a 4-hydroxyphenyl group) to form 3-nitrotyrosine, which is then metabolized to 3-nitro-4-hydroxyphenylacetic acid (NHPA). nih.govnih.gov

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | Nitric acid, Glacial acetic acid | 4-Hydroxy-3-nitrophenylacetic acid | prepchem.com |

Synthesis of Conjugates and Probes

The functional groups of this compound, particularly the carboxylic acid and the phenolic hydroxyl group, serve as handles for the synthesis of various conjugates and probes.

Metal Complexes (Conjugates):

The carboxylic acid group of phenoxyacetic acids can coordinate with metal ions to form metal complexes. These coordination compounds are a significant area of research. The synthesis typically involves reacting the phenoxyacetic acid derivative with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and properties depending on the metal ion and the ligand-to-metal ratio. For example, various transition metal complexes have been synthesized with ligands derived from acetophenone (B1666503) and other carboxylic acids, demonstrating the broad applicability of these reactions.

Synthesis of Probes:

The structure of this compound can be chemically linked to reporter molecules, such as fluorophores, to create molecular probes. These probes are valuable tools for biological and chemical research, enabling the visualization and tracking of molecules. A common strategy for synthesizing such probes involves coupling the carboxylic acid group with an amine-functionalized fluorescent dye.

A general synthetic approach would involve:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to make it more reactive towards nucleophilic attack. This can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Coupling with a Fluorophore: The activated acid is then reacted with a fluorophore that contains a nucleophilic group, typically a primary or secondary amine. This forms a stable amide bond, covalently linking the this compound moiety to the fluorescent tag.

A variety of fluorophores can be used, depending on the desired photophysical properties (e.g., excitation and emission wavelengths). Examples include derivatives of fluorescein (B123965), rhodamine, coumarin, or phenothiazine. nih.gov This methodology allows for the creation of custom probes designed for specific applications, such as studying the interactions of phenoxyacetic acid derivatives within biological systems.

| Probe Component 1 | Probe Component 2 (Example Fluorophore) | Coupling Chemistry | Resulting Probe Type |

|---|---|---|---|

| This compound | Amine-functionalized Rhodamine | Amide bond formation (e.g., using DCC) | Fluorescent Probe |

| This compound | Amine-functionalized Phenothiazine | Amide bond formation (e.g., using BOP) | Fluorescent Probe |

Molecular Interactions and Mechanistic Biology of 4 Hydroxy 2 Methylphenoxyacetic Acid Excluding Human Clinical Data

Biochemical Pathway Modulation

Direct studies detailing the inhibitory or activatory profiles of 4-Hydroxy-2-methylphenoxyacetic acid on isolated enzyme systems are not extensively available in the public literature. However, insight into its potential interactions can be derived from research on its parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), and related metabolic pathways.

The primary enzymatic activity associated with phenoxyacetic acids like MCPA is their degradation by microbial enzymes. The initial and rate-limiting step in the microbial catabolism of MCPA is the cleavage of the ether bond, a reaction catalyzed by a specific class of enzymes. Research has identified that this degradation is enzymatically driven by an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene found in various soil microorganisms. This enzyme converts MCPA into 4-chloro-2-methylphenol (B52076) (MCP). While this demonstrates an enzyme acting upon the parent compound, it does not describe inhibition by the hydroxylated metabolite.

In broader environmental systems, the application of the parent compound MCPA has been shown to influence the activity of entire enzyme communities in soil. Studies on agricultural soils have demonstrated that MCPA can inhibit the activity of several key soil enzymes. For instance, a decrease in the activity of dehydrogenase, urease, and phosphatase has been observed in soils treated with MCPA. This inhibition suggests a broader impact on microbial metabolic processes, though it reflects a community-level response rather than the specific kinetics of an isolated enzyme.

Furthermore, the metabolism of MCPA in mammals can lead to hydroxylated derivatives. In rats, MCPA is relatively stable but can be metabolized via C-oxidation of the 2-methyl group to form 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) fao.org. While structurally similar to this compound, specific data on the enzyme inhibition or activation profile of HMCPA in isolated systems is also lacking.

Specific ligand-receptor binding assays quantifying the affinity of this compound for specific receptors in model organisms have not been identified in the reviewed scientific literature. The biological activity of this compound is understood primarily through the well-documented mechanism of its parent compound, MCPA, which functions as a synthetic auxin.

Synthetic auxins, including the phenoxyacetic acid class, exert their effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry involves binding to specific auxin co-receptors within the plant cell nucleus. The core components of this receptor system are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. When an auxin molecule binds, it stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins. This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to changes in plant growth and development.

Given that MCPA's herbicidal and growth-regulating effects are attributed to its function as an auxin mimic, it is mechanistically presumed to interact with the TIR1/AFB receptor complex. As a metabolite of MCPA, this compound is implicated in this pathway. However, direct experimental data, such as dissociation constants (Kd) or IC50 values from competitive binding assays that would confirm and quantify the binding of this compound to these auxin receptors, is not currently available.

Cellular and Subcellular Effects in Non-Human Biological Systems

This compound is closely related to the widely used herbicide MCPA, and its impact on microbial systems is primarily understood in the context of MCPA degradation. Soil microorganisms play a crucial role in the environmental fate of MCPA, utilizing it as a source of carbon and energy.

Several bacterial species have been identified that can metabolize and degrade MCPA. Notably, a microorganism isolated from soil and identified as Flavobacterium peregrinum was shown to be capable of degrading MCPA, releasing all of its chlorine as chloride ions. Similarly, certain strains of Arthrobacter species possess the enzymatic machinery to process phenoxyacetate (B1228835) herbicides. The primary and initial step in the bacterial degradation of MCPA involves an α-ketoglutarate-dependent dioxygenase enzyme (TfdA), which cleaves the ether linkage of the molecule. This enzymatic action results in the formation of 4-chloro-2-methylphenol (MCP) as the major initial metabolite.

The presence of MCPA in the environment can exert selective pressure on microbial communities, leading to the proliferation of bacteria that harbor the necessary degradative genes, such as tfdA. While these microbes can effectively remediate contaminated soils, high concentrations of MCPA have been shown to have an initial inhibitory effect on bacterial growth. For example, studies with Escherichia coli demonstrated a concentration-dependent inhibition of growth, with MCPA inducing a stronger inhibitory effect compared to the related herbicide 2,4-D, even while degradation efficiency remained high at certain concentrations. In some soil environments, the application of MCPA can cause an initial stress reaction within the microbial community, indicated by a temporary increase in the metabolic quotient.

Table 1: Microbial Degradation of MCPA (Parent Compound)

| Microorganism | Key Enzyme/Gene | Primary Metabolite | Observed Effect | Reference |

|---|---|---|---|---|

| Flavobacterium peregrinum | Not specified | 4-chloro-2-methylphenol | Complete degradation with chloride release. | vliz.be |

| Arthrobacter sp. | Enzyme preparation catalyzed conversion | 4-chloro-2-methylphenol | Cell extracts dehalogenated MCPA. | vliz.be |

| Various Soil Bacteria | α-ketoglutarate-dependent dioxygenase (tfdA) | 4-chloro-2-methylphenol | Cleavage of the acetate (B1210297) side chain is the first step in degradation. | dntb.gov.ua |

| Escherichia coli (Strain LKDA3) | Not specified | Not specified | ~99% degradation at 300 mg/L; growth inhibited at higher concentrations. | sci-hub.se |

The biological effects of this compound in plants are intrinsically linked to the action of its parent compound, MCPA, a member of the phenoxyacetic acid class of herbicides. These compounds are synthetic auxins, meaning they mimic the structure and function of the natural plant growth hormone, indole-3-acetic acid (IAA). nih.gov

The primary mode of action is the disruption of normal hormonal balance, leading to uncontrolled and disorganized plant growth. nih.gov When applied to susceptible broadleaf plants, MCPA is absorbed through the leaves and roots and translocated to the meristematic tissues, where active cell division occurs. nih.gov By stimulating nucleic acid and protein synthesis, MCPA affects a cascade of cellular processes, including enzyme activities, respiration, and cell division. preprints.orggoogle.com This leads to a variety of phytotoxic symptoms, such as stem curling, leaf malformation, and ultimately, plant death. nih.gov

Table 2: Documented Effects of MCPA (Parent Compound) as a Phytohormone Mimic

| Effect | Mechanism | Observed Outcome in Susceptible Plants | Reference |

|---|---|---|---|

| Auxin Mimicry | Acts as a synthetic analog of indole-3-acetic acid (IAA). | Disruption of normal hormonal balance. | nih.gov |

| Growth Disruption | Stimulates nucleic acid and protein synthesis. | Uncontrolled cell division and growth. | preprints.orggoogle.com |

| Phytotoxicity | Translocates to meristems, causing systemic effects. | Malformed leaves, stem curl-over, eventual plant death. | nih.gov |

| Postharvest Regulation | Delays senescence processes. | Modest reduction in calyx browning and abscission in citrus. | tandfonline.com |

Limited data exists for the parent compound, MCPA. An abstract mentions the use of the RTgill-W1 fish cell line as a tool for assessing the acute toxicity of MCPA, but detailed results such as IC50 values were not provided. vliz.be Other studies have investigated different synthetic auxins in plant cell cultures. For example, 2,4-D, a related phenoxyacetic acid, is widely used in plant tissue culture to promote cell division and callus formation, illustrating a direct effect on plant cell proliferation. nih.govmdpi.com However, at herbicidal concentrations, these same compounds are cytotoxic. Studies on the herbicide clopyralid (B1669233) have shown it to inhibit the mitotic index in Allium cepa root tip cells, indicating cytotoxicity. sci-hub.se

While these findings demonstrate that synthetic auxins can directly influence cell viability and proliferation in non-human cells, a direct extrapolation of these effects to this compound cannot be made without specific experimental data. Therefore, a significant knowledge gap remains regarding the in vitro cytotoxicity and cellular effects of this particular metabolite on non-human cell lines.

Elucidation of Molecular Mechanisms of Action

This compound is primarily recognized in scientific literature as a principal degradation product of the widely used phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA). doi.orgresearchgate.net It is formed through the photohydrolysis of the carbon-chlorine bond in the parent MCPA molecule, particularly when the anionic form of MCPA is irradiated in aqueous solutions. doi.orgresearchgate.net Despite its established identity as a significant metabolite, detailed research into its own specific molecular and mechanistic biology is exceptionally scarce. The vast majority of studies focus on the herbicidal activity and toxicology of the parent compound, MCPA. wikipedia.orgadvancedsciencenews.comnih.gov Consequently, a comprehensive elucidation of the molecular mechanisms of action for this compound is not available in current scientific literature. The following sections reflect this significant data gap.

Gene Expression Alterations and Transcriptomic Responses

There is a notable absence of published scientific studies specifically investigating the impact of this compound on gene expression or its transcriptomic responses in any biological system. While transcriptomic analyses have been performed to understand the effects of various other environmental compounds, dedicated research to profile gene expression changes induced solely by this MCPA metabolite has not been identified.

Protein Interaction Networks and Proteomic Changes

Specific research detailing the protein interaction networks or proteomic changes resulting from exposure to this compound is not available in the existing scientific literature. Proteomic studies are essential for understanding how a compound affects cellular function at the protein level; however, such investigations have not been conducted or reported for this specific molecule.

Signal Transduction Pathway Perturbations

There is no available data from dedicated studies on how this compound may perturb signal transduction pathways. The parent compound, MCPA, is known to act as a synthetic auxin, thereby disrupting hormonal signaling pathways in plants. wikipedia.org However, whether the hydroxylated metabolite retains, alters, or loses this activity, or interacts with other signaling cascades, has not been specifically investigated or documented.

Hydrolysis and Other Abiotic Degradation Routes

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental fate of phenoxyacetic acid derivatives.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain organic compounds. For phenoxyacetic acids, the ester forms are susceptible to hydrolysis, which results in the formation of the corresponding acid. The rate of this process is influenced by the chemical structure of the compound, as well as environmental conditions such as pH and temperature. Generally, the rate of hydrolytic degradation of phenoxyacetic acid esters increases with higher temperatures and in alkaline waters. nih.gov

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light. Phenoxyacetic acids, due to their aromatic structure, can absorb ultraviolet (UV) radiation, which can initiate their degradation. nih.gov This process is particularly relevant in shallow and sunlit surface waters. The efficiency of photodegradation is dependent on the form of the compound (neutral or anionic). nih.gov Studies on the related compound MCPA have shown that it can be degraded through photocatalysis, for instance, using titanium dioxide (TiO2) as a catalyst, which generates hydroxyl radicals that break down the molecule. semanticscholar.org The degradation of phenoxyacetic acids can also be enhanced by the presence of other substances in the water that promote the formation of reactive oxygen species.

Influence of Environmental Factors on Degradation Rates

The rate at which this compound degrades in the environment is significantly influenced by a variety of factors, primarily pH, temperature, and the presence of other substances.

pH: The pH of the surrounding medium, whether soil or water, is a critical factor. For many phenoxyacetic acids, degradation rates are pH-dependent. For example, the photocatalytic degradation of MCPA has been observed to increase with increasing pH. acs.org Similarly, the enzymatic de-esterification of some phenoxy herbicide esters is highly sensitive to pH, with optimal rates often occurring in neutral to slightly alkaline conditions and significantly reduced rates in acidic conditions. usda.gov The degradation of 2,4-D, another related phenoxyacetic acid, has also been shown to be influenced by pH in heterogeneous Fenton-like catalytic systems. researchgate.net

Temperature: Temperature affects the rates of both chemical and biological degradation processes. Higher temperatures generally accelerate the rate of hydrolysis of phenoxyacetic acid esters. nih.gov The microbial degradation of these compounds is also temperature-dependent, with optimal degradation often observed at temperatures between 30°C and 40°C. indianecologicalsociety.com One study on the degradation of 2,4-D using a Fe3+/H2O2 system demonstrated a significant increase in the degradation rate with an increase in temperature from 10°C to 50°C. nih.gov

Influence of Other Substances: The presence of other organic and inorganic substances can also impact degradation rates. For instance, the presence of organic matter can influence the bioavailability of compounds for microbial degradation. In some cases, certain phenolic compounds have been shown to enhance the biodegradative activity of bacteria in the soil. mdpi.com

Ecological Impact Assessments on Non-Target Organisms

The potential ecological impact of this compound on organisms not targeted by the parent herbicide is a key area of environmental concern.

Direct ecotoxicological data for this compound on aquatic organisms is limited. However, studies on related hydroxylated and methoxylated benzoic acids provide some insight into the potential toxicity to aquatic invertebrates. For example, the acute immobilization toxicity of various benzoic acid derivatives to the freshwater crustacean Daphnia magna has been shown to vary depending on the number and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.net

| Compound | 48h EC50 (mmol/L) |

|---|---|

| Benzoic acid | 7.0 |

| 2,4,6-trihydroxybenzoic acid | 0.01 |

This table is based on data for benzoic acid derivatives and is intended to provide a general indication of how hydroxylation can influence toxicity. EC50 is the concentration that causes an effect in 50% of the test population. nih.gov

It is important to note that the toxicity of metabolites can sometimes be greater than that of the parent compound. For instance, the primary metabolite of 2,4-D, 2,4-dichlorophenol (B122985) (2,4-DCP), has been found to be more toxic to the bacterium Vibrio qinghaiensis sp.-Q67 and the nematode Caenorhabditis elegans than 2,4-D itself. acs.org

Phenolic acids, a class of compounds to which this compound belongs, can influence the structure and activity of soil microbial communities. Studies on p-hydroxyphenylacetic acid (HPA) and p-hydroxybenzoic acid (HBA) have shown that these compounds can have varying effects on soil bacterial and fungal populations. For example, HPA was found to recruit more bacteria than HBA and led to an increase in microbial biomass carbon. mdpi.com Both HPA and HBA were shown to enrich certain bacterial genera such as Gemmatimonas and Bacillus, and fungal genera like Penicillium and Aspergillus. mdpi.com The introduction of such compounds can lead to shifts in the microbial community composition, potentially favoring microorganisms capable of degrading these substances.

As a derivative of a phenoxyacetic acid herbicide, this compound may exhibit some level of phytotoxicity to non-target plants. The parent compound, MCPA, is known to act as a synthetic auxin, causing uncontrolled growth in susceptible broadleaf plants. While the phytotoxicity of the hydroxylated metabolite may be different from the parent compound, it is possible that it could still have some biological activity in plants. The metabolism of a herbicide is not always a detoxification process, and in some cases, metabolites can be as or even more phytotoxic than the parent compound. acs.org For example, the combination of phenoxyacetic acid with phenols has been noted for its phytotoxic effects. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating this compound from interfering substances, enabling precise measurement. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.

HPLC is a robust and versatile technique for the analysis of polar, non-volatile compounds like this compound. Method development typically involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve optimal separation. thermofisher.com

Method Development: A common approach for acidic compounds like this compound is reversed-phase HPLC. A C18 column is frequently employed due to its hydrophobicity, which allows for good retention of the analyte. ijper.org The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like phosphoric acid or trifluoroacetic acid to suppress ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the analyte while maintaining good resolution from other components in the sample. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and allows for monitoring at the wavelength of maximum absorbance for the analyte, typically around 210-230 nm. ijper.orgresearchgate.net

Method Validation: A developed HPLC method must be validated to ensure it is fit for its intended purpose. thermofisher.com Validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.org

Below is a table summarizing typical parameters for an HPLC-DAD method for the analysis of phenoxyacetic acid derivatives.

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) ijper.org |

| Mobile Phase | Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) ijper.orgresearchgate.net |

| Flow Rate | 1.0 mL/min ijper.org |

| Detection Wavelength | 210 nm ijper.org |

| Injection Volume | 10 µL ijper.org |

| Linearity (R²) | > 0.999 ijper.org |

| Accuracy (% Recovery) | 98-102% ijper.org |

| Precision (% RSD) | < 2% ijper.org |

Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are polar and non-volatile, necessitating a derivatization step to convert them into more volatile and less polar forms suitable for GC analysis. jfda-online.comsigmaaldrich.com

Derivatization Strategies: The most common derivatization reaction for carboxylic acids is esterification, which converts the carboxylic acid group into an ester. gcms.cz This is often achieved through alkylation, for example, by reaction with diazomethane (B1218177) or an alcohol (like methanol) in the presence of an acid catalyst. Another prevalent strategy is silylation, where active hydrogens in the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com Derivatization not only increases volatility but also improves chromatographic peak shape and sensitivity. gcms.cz

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically used. Detection can be performed using a Flame Ionization Detector (FID) or, for higher selectivity and sensitivity, a Mass Spectrometer (MS).

A summary of a typical GC method following derivatization is presented below.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) sigmaaldrich.com |

| Reaction Conditions | Heating at 60-80°C for 30-60 minutes sigmaaldrich.com |

| GC Column | BPX-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temp 80°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. waters.com UPLC is particularly well-suited for the trace analysis of environmental contaminants like this compound. lcms.czwaters.com

UPLC methods for phenoxyacetic acids often involve direct injection of aqueous samples, minimizing sample preparation time. waters.comlcms.cz When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a highly sensitive and selective method for the determination of these compounds in complex matrices like groundwater and soil. nih.govnih.gov The rapid separation achieved with UPLC allows for high-throughput analysis, which is advantageous for large-scale monitoring programs.

This compound possesses a chiral center, meaning it can exist as two enantiomers (stereoisomers that are non-superimposable mirror images). Often, only one enantiomer of a chiral pesticide exhibits biological activity. Therefore, the ability to separate and quantify individual enantiomers is important for a more accurate assessment of environmental impact.

Chiral separation can be achieved using specialized HPLC columns that contain a chiral stationary phase (CSP). nih.gov These phases can differentially interact with the two enantiomers, leading to different retention times and thus their separation. An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. oup.com

Spectroscopic Characterization and Quantification

Spectroscopic techniques, particularly mass spectrometry, are indispensable for the unequivocal identification and sensitive quantification of this compound.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for both qualitative and quantitative analysis. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a high degree of certainty in compound identification.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, typically operated in the negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. nih.gov In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure and can be monitored for highly selective quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov This approach is particularly valuable for trace analysis in complex matrices as it minimizes interferences from other co-eluting compounds. nih.gov For MCPA, the parent compound, precursor-to-product ion transitions such as m/z 199 to m/z 141 have been used for quantification. nih.gov For this compound, similar characteristic transitions would be established.

Below is a table outlining typical MS/MS parameters for the analysis of a related phenoxyacetic acid, which would be analogous for this compound.

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Precursor Ion [M-H]⁻ (for MCPA) | m/z 199 nih.gov |

| Product Ion (for MCPA) | m/z 141 (for quantification) nih.gov |

| Dwell Time | 50-100 ms |

| Collision Energy | Optimized for specific transition |

| Limit of Detection (LOD) | Can reach low ng/L (ppt) levels lcms.czwaters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for confirming the compound's identity and purity.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the benzene (B151609) ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern. The proton of the hydroxyl (-OH) group will present as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety will give rise to a singlet, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom and carboxylic group. The methyl (-CH₃) group attached to the aromatic ring will also appear as a singlet, usually at a more upfield region (around δ 2.0-2.5 ppm). The acidic proton of the carboxylic acid group (-COOH) is typically observed as a very broad singlet at a downfield chemical shift (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the hydroxyl group and the ether oxygen appearing at the lower field end of this range due to their electron-withdrawing nature. The methylene carbon of the acetic acid group will be found around δ 65-70 ppm, while the methyl carbon will be the most upfield signal, typically below δ 20 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment, confirming the connectivity between protons and carbons and further solidifying the structural elucidation of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques that provide complementary information for the characterization of this compound, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, and the resulting spectrum displays absorption bands corresponding to specific functional groups present in the compound. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The carboxylic acid O-H stretching vibration will also appear as a very broad band, typically in the range of 3300-2500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups are expected in the 3100-2850 cm⁻¹ region. A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations of the ether linkage and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene chromophore. The presence of the hydroxyl and phenoxyacetic acid groups on the aromatic ring will influence the position and intensity of these absorption bands. Typically, substituted phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually observed at shorter wavelengths (around 200-230 nm), while a secondary, less intense band (n → π* transition) appears at longer wavelengths (around 270-290 nm). The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent used for the analysis.

Electrochemical and Other Detection Methods

Voltammetric and Potentiometric Sensors for Real-Time Monitoring

Electrochemical methods, including voltammetry and potentiometry, offer sensitive and often real-time detection capabilities for electroactive species like this compound. chromatographyonline.com These techniques are based on measuring the current or potential changes resulting from redox reactions at an electrode surface. nih.gov

Voltammetric sensors operate by applying a varying potential to a working electrode and measuring the resulting current. The phenolic hydroxyl group in this compound is susceptible to oxidation at a suitable positive potential. This electrochemical oxidation can be exploited for its quantitative determination using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV). The peak potential in a voltammogram is characteristic of the analyte, while the peak current is proportional to its concentration. The development of chemically modified electrodes, for instance, with conductive polymers or nanomaterials, can enhance the sensitivity and selectivity of the voltammetric determination by facilitating the electron transfer process and reducing overpotential.

Potentiometric sensors , on the other hand, measure the potential difference between an indicator electrode and a reference electrode at near-zero current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to respond selectively to a particular ion. For this compound, which is an acidic compound, a potentiometric sensor could be developed based on an ion-exchanger membrane that selectively interacts with the anionic form of the molecule. The potential of the ISE would then be logarithmically related to the activity of the 4-hydroxy-2-methylphenoxyacetate anion in the sample solution. These sensors are advantageous for their simplicity, low cost, and potential for miniaturization, making them suitable for in-situ and real-time monitoring applications.

Capillary Electrophoresis (CE) for Purity and Mixture Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound, particularly for assessing its purity and for analyzing it within complex mixtures. phenomenex.comthermofisher.com Separations in CE are performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electroosmotic flow (EOF).

For the analysis of this compound, which is an acidic compound, a basic BGE (e.g., borate (B1201080) buffer) would be employed to ensure that the analyte is in its anionic form. This allows for its separation from neutral impurities and from other charged species with different electrophoretic mobilities. The high efficiency of CE enables the separation of closely related compounds, such as isomers or degradation products, which might be challenging to resolve by other techniques.

Detection in CE is typically performed using UV-Vis absorbance, leveraging the chromophoric nature of the aromatic ring in this compound. The migration time of the analyte is a characteristic parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. The purity of a this compound sample can be readily assessed by the presence of any additional peaks in the electropherogram. Furthermore, CE can be a powerful tool for analyzing this compound in mixtures, such as in environmental samples or in formulations containing other active ingredients.

Sample Preparation and Extraction Techniques

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and effective technique for the selective extraction and pre-concentration of analytes from complex matrices, and its optimization is crucial for the reliable analysis of this compound. nih.gov The optimization of an SPE method involves the careful selection of the sorbent material, the sample loading conditions, the washing steps, and the elution solvent. chromatographyonline.com

Given the polar nature of this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, a reversed-phase SPE sorbent is a common choice. nih.gov Polymeric sorbents, such as polystyrene-divinylbenzene, are often preferred over traditional silica-based C18 sorbents for the extraction of polar compounds from aqueous samples due to their higher retention capacity and stability over a wider pH range. mdpi.com

The optimization of the SPE procedure for this compound would typically involve the following steps:

Sorbent Selection: Testing various reversed-phase sorbents (e.g., C18, polymeric) to determine the one that provides the best retention and recovery. Mixed-mode sorbents with both reversed-phase and ion-exchange properties could also be considered to enhance selectivity.

Sample pH Adjustment: The pH of the sample is a critical parameter. To ensure efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to a value below the pKa of the carboxylic acid group (typically around 3-4), which suppresses its ionization and increases its hydrophobicity.

Washing Step: A washing step with a weak organic solvent in water is used to remove co-extracted interferences without eluting the target analyte. The composition and volume of the wash solvent need to be optimized to maximize the removal of impurities while minimizing the loss of this compound.

Elution Solvent: The selection of an appropriate elution solvent is crucial for the quantitative recovery of the analyte from the SPE cartridge. A polar organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to ensure the analyte is in its most soluble form, is typically used. The volume of the elution solvent should be minimized to achieve a high pre-concentration factor.

The following table provides a hypothetical example of an optimized SPE protocol for the extraction of this compound from a water sample.

| SPE Parameter | Optimized Condition | Rationale |

| Sorbent | Polymeric Reversed-Phase (e.g., Polystyrene-Divinylbenzene) | Provides good retention for polar compounds and is stable over a wide pH range. |

| Sample pH | 2.5 - 3.0 | Suppresses the ionization of the carboxylic acid group, enhancing retention on the reversed-phase sorbent. |

| Wash Solvent | 5% Methanol in Water | Removes polar interferences without eluting the target analyte. |

| Elution Solvent | Methanol with 1% Formic Acid | Ensures the analyte is in its protonated, more soluble form for efficient elution. |

| Elution Volume | 2 x 1 mL | Minimizes the final extract volume for higher pre-concentration. |

By systematically optimizing these parameters, a robust and efficient SPE method can be developed for the reliable determination of this compound in various sample matrices.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and fundamentally important sample preparation technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, the efficiency of LLE is highly dependent on the pH of the aqueous sample.

The underlying principle involves the adjustment of the sample's pH to suppress the ionization of the target analyte. Since this compound is a carboxylic acid, the aqueous sample is acidified, typically to a pH below its pKa value. This protonates the carboxylate group, rendering the molecule neutral and significantly increasing its partition coefficient towards a nonpolar organic solvent. utwente.nl

The selection of an appropriate organic solvent is critical and is based on factors such as the analyte's solubility, solvent polarity, density, and volatility. Solvents like ethyl acetate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have demonstrated high extraction efficiencies for similar phenolic acids. ecoxtract.com The process generally involves vigorous mixing of the acidified aqueous sample with the organic solvent, followed by a period of phase separation. The organic layer, now enriched with the analyte, is then collected for further concentration and analysis.

Research on the extraction of structurally similar phenolic acids provides insight into typical LLE parameters. For instance, studies have shown that optimal extraction is often achieved with a 1:1 solvent-to-feed volume ratio and a mixing time of around 30 minutes. ecoxtract.com The choice of solvent can significantly impact recovery rates, with greener, bio-based solvents like 2-MeTHF showing extraction yields of up to 100% for some phenolic acids. ecoxtract.com

| Parameter | Condition | Rationale |

| Sample pH | Acidified (pH < pKa) | Suppresses ionization of the carboxylic acid group, increasing its affinity for the organic phase. utwente.nl |

| Organic Solvent | e.g., Ethyl acetate, 2-MeTHF | Chosen for high analyte solubility, immiscibility with water, and ease of evaporation. ecoxtract.com |

| Solvent:Sample Ratio | Typically 1:1 (v/v) | Provides sufficient volume for effective partitioning of the analyte. ecoxtract.com |

| Extraction Time | ~30 minutes (with agitation) | Ensures equilibrium is reached for maximum analyte transfer between phases. ecoxtract.com |

Advanced Microextraction Techniques

To overcome the limitations of traditional LLE, such as high solvent consumption and lengthy procedure times, several advanced microextraction techniques have been developed. These miniaturized methods offer high enrichment factors, reduced solvent use, and improved sample throughput.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME):

HF-LPME is a miniaturized version of LLE that utilizes a porous, hydrophobic hollow fiber to separate the aqueous sample (donor phase) from an organic solvent held within the pores of the fiber wall (supported liquid membrane, SLM). The analyte is first extracted from the donor phase into the SLM and then back-extracted into an acceptor phase contained within the lumen of the fiber. nih.gov

For acidic analytes like this compound and its parent compound, a pH gradient is established to drive the extraction. The aqueous sample (donor phase) is acidified to neutralize the analyte, facilitating its diffusion into the organic solvent within the fiber's pores. The acceptor phase inside the fiber is made alkaline (e.g., pH ≥ 12), which ionizes the analyte, trapping it within the acceptor solution and preventing its return to the organic phase. mdpi.com This technique provides excellent sample clean-up as the membrane prevents large molecules and particulates from reaching the acceptor phase. mdpi.comnih.gov A study focusing on chlorophenoxyacetic acid herbicides and their metabolites found di-hexyl ether to be a highly effective solvent for the SLM, achieving detection limits as low as 0.1–0.3 µg·kg⁻¹ in soil samples. mdpi.comresearchgate.net

| Parameter | Condition | Reference |

| Hollow Fiber | Hydrophobic polypropylene | mdpi.comresearchgate.net |

| Supported Liquid Membrane (SLM) | Di-hexyl ether | mdpi.comresearchgate.net |

| Donor Phase pH | Acidic | mdpi.com |

| Acceptor Phase pH | Alkaline (e.g., 0.01 M NaOH) | mdpi.com |

| Detection Limits | 0.1–0.3 µg·kg⁻¹ (in soil) | mdpi.comresearchgate.net |

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a rapid microextraction method based on the formation of a cloudy solution of fine droplets of an extraction solvent dispersed within an aqueous sample. nih.gov This is achieved by the rapid injection of a mixture containing a water-immiscible extraction solvent and a water-miscible disperser solvent (e.g., methanol, acetonitrile) into the sample. ajol.info The vast surface area created by the dispersed microdroplets facilitates very fast mass transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov

Following extraction, the mixture is centrifuged to break the emulsion and sediment the extraction solvent. For phenoxyacetic acid herbicides, the optimization of parameters such as the type and volume of extraction and disperser solvents, sample pH, and salt concentration is crucial for achieving high enrichment factors. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS methodology is a streamlined approach that combines extraction and sample clean-up in two main steps. nih.gov Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to complex matrices like soil. nih.govweber.hu The first step involves an extraction/partitioning phase where the sample is homogenized and shaken with a solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers). weber.huyoutube.com

The second step is a clean-up process using dispersive solid-phase extraction (dSPE). An aliquot of the supernatant from the first step is mixed with a sorbent material, such as primary secondary amine (PSA), to remove interferences like organic acids and sugars. For more complex matrices, additional sorbents like C18 or graphitized carbon black (GCB) may be used. researchgate.net The QuEChERS approach is highly effective for multi-residue analysis and is suitable for acidic pesticides, although modifications such as acidification of the extraction solvent may be required to improve recoveries for pH-dependent analytes. weber.hu

| Technique | Principle | Key Advantages |

| HF-LPME | Analyte transfer across a supported liquid membrane in a hollow fiber. | Excellent clean-up, high enrichment factors, very low solvent use. nih.govmdpi.com |

| DLLME | Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample. | Extremely fast, simple, low cost, high recovery. nih.govajol.info |

| QuEChERS | Acetonitrile extraction followed by salting-out and dSPE clean-up. | High throughput, cost-effective, versatile for various analytes and matrices. nih.govweber.hu |

Applications in Scientific Research

Role in Plant Biology and Agriculture

In plant biology, this compound is used as an analytical standard in metabolic studies. oup.comoup.com Researchers investigate the rate and pathways of MCPA metabolism in various crops and weeds by tracking the appearance of its metabolites, including the hydroxylated form. oup.com This research helps in understanding the basis for herbicide selectivity and can inform the development of more effective and safer agricultural practices.

Use in Environmental Science Studies

In environmental science, this compound is essential for studying the environmental fate of MCPA. Its presence in soil and water samples is an indicator that biodegradation of the parent herbicide is occurring. mdpi.com Studies often focus on how factors like soil moisture, temperature, and microbial populations affect the rate of MCPA degradation to this and other metabolites. mdpi.com It is also used to assess the efficacy of water treatment and soil remediation technologies designed to remove phenoxy herbicide contaminants. iwaponline.com

Applications in Chemical and Materials Science

Within chemistry, this compound and its derivatives, such as (4-hydroxy-2-methylphenoxy)acetic acid methyl ester, are utilized as intermediates in chemical synthesis. lookchem.comchemicalbook.com They can serve as starting materials for creating more complex molecules with potential applications in materials science or pharmacology. lookchem.com

Table of Compounds

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of 4 Hydroxy 2 Methylphenoxyacetic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in investigating the properties of 4-Hydroxy-2-methylphenoxyacetic acid and its analogs at the electronic level. researchgate.net These calculations offer a detailed view of the molecule's behavior, from its electronic distribution to its geometric conformation and vibrational modes.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical studies on phenoxyacetic acid derivatives, such as the closely related 4-Chloro-2-methylphenoxyacetic acid (MCPA), have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze their electronic properties. researchgate.netnih.gov

Key electronic descriptors are derived from Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For instance, studies on analogs have shown that the charge transfer interactions, depicted by the HOMO-LUMO band gap, are central to the molecule's stability. nih.gov

Molecular Electrostatic Potential (MESP) maps are also generated to predict reactive sites. These maps illustrate the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Phenoxyacetic Acid Analog (4-acetyl-phenoxyacetic acid)

| Descriptor | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.829 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.353 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.476 | Difference between LUMO and HOMO energies; indicates chemical reactivity |

| Electronegativity (χ) | 4.091 | Measure of the power of an atom or group to attract electrons |

| Chemical Potential (μ) | -4.091 | Negative of electronegativity |

| Hardness (η) | 2.738 | Resistance to change in electron distribution |

| Softness (S) | 0.365 | Reciprocal of hardness; indicates high polarizability |

| Electrophilicity Index (ω) | 2.993 | Measure of the energy lowering due to maximal electron flow |

Data derived from studies on phenoxyacetic acid analogs. nih.gov

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. Computational methods such as DFT and MP2, often paired with basis sets like 6-311++G(d,p), are used to calculate the optimized bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. nih.gov

For phenoxyacetic acid and its derivatives, the calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov For example, the C-C bond lengths in the phenyl ring of phenoxyacetic acid, optimized using the B3LYP method, fall in the range of 1.395 to 1.397 Å, which aligns well with experimental values for similar molecules. nih.gov

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the orientation of the acetic acid side chain relative to the phenoxy ring. This is often described by the torsion angle. Studies on various phenoxyacetic acid derivatives reveal that they can adopt different stable conformations, such as synclinal or antiperiplanar, depending on substitutions and intermolecular interactions like hydrogen bonding. researchgate.net Potential energy surface scans are performed to identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Selected Optimized Geometrical Parameters for Phenoxyacetic Acid

| Parameter | Bond/Angle | HF/6-311++g(d,p) | B3LYP/6-311++g(d,p) | MP2/6-311++g(d,p) |

|---|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.383 | 1.395 | 1.402 |

| C2-C3 | 1.380 | 1.392 | 1.398 | |

| C1-O11 | 1.365 | 1.370 | 1.381 | |

| Bond Angle (°) | C2-C1-C6 | 119.9 | 120.0 | 120.0 |

| C1-C2-C3 | 120.2 | 120.1 | 120.1 | |

| C1-O11-C12 | 118.8 | 118.1 | 118.0 |

Data derived from studies on the parent phenoxyacetic acid molecule. nih.gov

Quantum chemical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental results for structural validation. Theoretical FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Visible spectra have been successfully simulated for phenoxyacetic acid analogs. researchgate.net

Vibrational frequencies and Raman scattering activities are typically calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov These simulations allow for precise assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated ¹H and ¹³C NMR spectra for compounds like 4-Chloro-2-methylphenoxyacetic acid have shown good correlation with experimental data, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net UV-Vis spectra are simulated by calculating the electronic transitions between molecular orbitals, providing insights into the molecule's electronic absorption properties. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations model the motions of atoms and molecules over time, providing a dynamic picture of processes like ligand-protein binding and the influence of solvent on molecular conformation.

As phenoxyacetic acids like MCPA are herbicides, their primary targets are proteins within plants that regulate growth. nih.gov Molecular docking and MD simulations are used to model the interaction of these herbicides with their target receptors, providing a molecular basis for their herbicidal activity.

The primary target for auxin-like herbicides is the TIR1/AFB family of auxin co-receptors. nih.govnih.gov Docking studies have been performed to understand how synthetic auxins bind to the TIR1 receptor pocket. These simulations suggest a multi-step binding mechanism and highlight key amino acid residues that are critical for ligand recognition and selectivity. nih.govnih.gov By analyzing interactions at different depths of the binding pocket, researchers can distinguish between active and inactive compounds and identify features necessary for effective binding. nih.gov

Other non-human targets have also been investigated. For MCPA, docking studies with key photosynthesis-related proteins in cyanobacteria, such as RuBisCO and D1 protein, have shown that the herbicide forms hydrogen bonds with amino acid residues in the active sites, suggesting a mechanism for its inhibitory effect on photosynthesis. researchgate.net

Table 3: Key Interactions in Herbicide-Target Modeling

| Herbicide Class | Target Protein | Key Interaction Types | Significance |

|---|---|---|---|

| Phenoxyacetic Acids | TIR1 Auxin Receptor | Hydrogen bonding, hydrophobic interactions | Triggers degradation of Aux/IAA proteins, leading to herbicidal effect |

| MCPA | RuBisCO, D1 Protein | Hydrogen bonding with active site residues | Represses gene expression and inhibits photosynthetic activity |

Information synthesized from molecular docking studies on phenoxyacetic herbicides and their analogs. researchgate.netnih.govnih.gov

The surrounding solvent environment can significantly influence the conformation and stability of a molecule. MD simulations are used to explore these effects by explicitly modeling solvent molecules (e.g., water) around the solute.

For phenoxyacetic acids, the polarity of the solvent and the pH of the aqueous phase can affect their physicochemical behavior. researchgate.net MD simulations can model how water molecules form hydrogen bonds with the carboxylate group and the phenoxy ether oxygen, stabilizing certain conformations. mdpi.com For instance, simulations of MCPA in an aqueous system with humic substances have been used to investigate its adsorption processes and environmental fate, showing how interactions with water and organic matter influence its behavior. researchgate.net

Computational models like the Polarizable Continuum Model (PCM) can also be used to estimate the effect of a solvent on conformational preferences without explicitly modeling every solvent molecule. nih.gov These studies indicate that polar environments, such as water, can favor specific conformers and influence the equilibrium between different isomeric states, which in turn can affect the molecule's biological activity. nih.gov The interaction with the solvent is a key factor in molecular recognition, as the displacement of water molecules from a binding site is often a crucial step in ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound and its analogs, QSAR models are instrumental in predicting their herbicidal efficacy and environmental behavior without the need for extensive experimental testing. ecetoc.orgnih.gov

Descriptor Selection and Model Development for Bioactivity Prediction

The development of robust QSAR models for predicting the bioactivity of phenoxyacetic acid derivatives, including this compound, hinges on the careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The biological activity of this class of compounds, which often function as synthetic auxins, is influenced by factors such as the molecule's ability to penetrate plant tissues and interact with specific protein receptors. nih.govwikipedia.org

Researchers typically employ a variety of descriptors to build these models:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is the most common descriptor for hydrophobicity. It influences the compound's ability to cross biological membranes. The balance between hydrophilicity and hydrophobicity is critical for the uptake and translocation of the herbicide within the plant. nih.gov